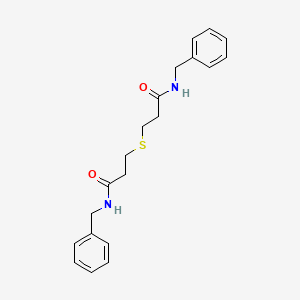![molecular formula C24H19FN4O2 B11562975 N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11562975.png)
N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-fluorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-fluorophenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a fluorophenoxy group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-fluorophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the formation of Schiff bases by reacting phenylhydrazine with substituted ketones . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating under reflux to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-fluorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-fluorophenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It can be used to study enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-fluorophenoxy)acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- 2-Cyano-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-fluorophenoxy)acetohydrazide stands out due to the presence of the fluorophenoxy group, which can enhance its biological activity and stability. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H19FN4O2 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C24H19FN4O2/c25-20-11-13-22(14-12-20)31-17-23(30)27-26-15-19-16-29(21-9-5-2-6-10-21)28-24(19)18-7-3-1-4-8-18/h1-16H,17H2,(H,27,30)/b26-15+ |
InChI Key |
ZOYLPNUEOYZECK-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)COC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11562892.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11562900.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11562904.png)
![8-{[2-(diethylamino)ethyl]amino}-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11562909.png)
![5-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11562911.png)
![N-({N'-[(E)-(3-Iodo-4-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11562922.png)
![[1-[(2-iodophenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B11562923.png)
![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4,5-dimethylphenol](/img/structure/B11562927.png)
![N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11562932.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide](/img/structure/B11562933.png)

![4-bromo-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11562938.png)
![N-(3-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11562939.png)
![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11562941.png)
